molecular formula C13H12Cl2O3 B13085162 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid

1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid

Cat. No.: B13085162
M. Wt: 287.13 g/mol
InChI Key: CNPBWVCSTUCATJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The synthesis of 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid aligns with broader advancements in halogenated cyclohexane derivatives during the late 20th century. While exact historical records of its first synthesis remain sparse, its structural analogs—such as 1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid (CAS 162733-00-8)—were documented in the early 2000s through nucleophilic substitution reactions involving dichlorophenyl precursors. The introduction of the 3-oxo group likely emerged from ketone-functionalization strategies applied to cyclohexane frameworks, a common approach in medicinal chemistry for modulating physicochemical properties.

Key milestones include:

  • 2006 : Documentation of structurally related 3-azabicyclo derivatives, highlighting interest in bicyclic systems for pharmaceutical applications.
  • 2020 : Commercial availability of this compound (CAS 1956341-55-1) via specialized chemical suppliers, indicating scaled synthesis protocols.

Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name This compound systematically describes its structure:

Component Interpretation
1-(3,4-Dichlorophenyl) A phenyl ring substituted with chlorine atoms at positions 3 and 4, attached to the cyclohexane at position 1.
3-oxocyclohexane A six-membered carbocyclic ring with a ketone group at position 3.
carboxylic acid A carboxyl group (-COOH) at position 1 of the cyclohexane ring.

The molecular formula C₁₃H₁₂Cl₂O₃ (molecular weight: 287.14 g/mol) confirms the presence of two chlorine atoms and three oxygen-bearing functional groups. The SMILES notation O=C(C1(C2=CC=C(Cl)C(Cl)=C2)CC(CCC1)=O)O further illustrates the spatial arrangement, emphasizing the para-chlorine substitutions and keto-carboxylic acid topology.

Position Within Cyclohexanecarboxylic Acid Derivatives

This compound belongs to a subclass of cyclohexanecarboxylic acids modified with aryl and ketone groups. Comparative analysis with related derivatives reveals distinct structural and functional attributes:

Compound Name CAS Number Key Structural Differences
1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic acid 162733-00-8 Lacks the 3-oxo group; carboxylic acid at C1
1-(3-Chlorophenyl)cyclopentanecarboxylic acid 143328-21-6 Cyclopentane backbone; single chlorine substituent
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane 66504-40-3 Bicyclic structure with nitrogen at position 3

The 3-oxo group in this compound enhances polarity compared to non-ketone analogs, influencing solubility and potential reactivity in synthetic pathways. Its dichlorophenyl moiety, a common pharmacophore, suggests utility in agrochemical or pharmaceutical intermediates, though explicit applications remain beyond this article’s scope.

Properties

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H12Cl2O3/c14-10-4-3-8(6-11(10)15)13(12(17)18)5-1-2-9(16)7-13/h3-4,6H,1-2,5,7H2,(H,17,18)

InChI Key

CNPBWVCSTUCATJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

One classical approach involves Friedel-Crafts acylation of 3,4-dichlorobenzene derivatives with cyclohexanone or its derivatives, followed by oxidation and carboxylation steps.

  • Step 1: Friedel-Crafts acylation of 3,4-dichlorobenzene with cyclohexanone or cyclohexanecarboxylic acid derivatives in the presence of Lewis acids (e.g., AlCl3) to form 1-(3,4-dichlorophenyl)cyclohexanone intermediates.
  • Step 2: Oxidation at position 3 of the cyclohexanone ring to introduce the keto group, often using selective oxidants such as selenium dioxide or chromium-based reagents.
  • Step 3: Carboxylation of the cyclohexanone ring, typically via oxidation of methyl or aldehyde substituents or direct carboxylation using CO2 under basic conditions.

This method is well-documented for related compounds but requires careful control of reaction conditions to avoid over-oxidation or undesired chlorination.

Biocatalytic and Enzymatic Approaches

Recent advances in biocatalysis have enabled the preparation of chiral cyclohexanone derivatives, including substituted 3-oxocyclohexanecarboxylic acids.

  • Enzymatic oxidation using enoate reductases and nitrilases can selectively introduce keto and carboxylic acid groups with high stereoselectivity.
  • Lipase-catalyzed transformations allow for mild conditions and environmentally friendly processes.
  • Scale-up to gram quantities (up to 100 g) has been demonstrated, showing industrial feasibility.

These biocatalytic methods provide a green alternative to traditional chemical oxidations and allow for the synthesis of optically pure intermediates useful in pharmaceutical synthesis.

Hydrolysis and Acidification of Nitrile Intermediates

A route involving the preparation of nitrile intermediates followed by hydrolysis under basic conditions is described in patent literature for related dichlorophenyl carboxylic acids:

  • Step 1: Formation of nitrile intermediates via reaction of cyanide sources with dichlorophenyl precursors.
  • Step 2: Hydrolysis of nitriles using sodium hydroxide solutions (e.g., 45% NaOH diluted with water) at controlled temperatures (around 40°C) for several hours.
  • Step 3: Acidification of the hydrolyzed solution with concentrated hydrochloric acid under cooling to precipitate the carboxylic acid.
  • Step 4: Filtration, washing, and drying yield the target acid as a solid.

Yields reported for similar compounds reach up to 90%, with reaction times ranging from 6 to 8 hours and temperatures maintained between 30-40°C for optimal conversion.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Friedel-Crafts Acylation + Oxidation 3,4-Dichlorobenzene, AlCl3, oxidants (SeO2) Established, scalable Moderate Requires careful control of oxidation
Biocatalytic Enzymatic Routes Lipases, enoate reductases, nitrilases Green, stereoselective High Suitable for chiral synthesis, mild
Nitrile Hydrolysis & Acidification NaOH (45%), HCl, 30-40°C High yield, straightforward Up to 90 Requires handling of cyanide intermediates

Detailed Research Findings and Notes

  • Reaction Conditions: Hydrolysis of nitrile intermediates requires precise pH and temperature control. For example, addition of 45% sodium hydroxide diluted with water, followed by stirring at 40°C for 6-8 hours, ensures complete conversion. Subsequent acidification under ice cooling precipitates the acid cleanly.

  • Catalysts and Solvents: In Friedel-Crafts acylation, Lewis acids such as AlCl3 are critical. For enzymatic methods, the choice of enzyme and reaction medium (aqueous buffer systems) affects yield and stereoselectivity.

  • Purification: Filtration over diatomaceous earth (Kieselgur) and washing with water and alcohols (methanol or isopropanol) are common steps to isolate and purify the acid product.

  • Industrial Relevance: The biocatalytic methods have been scaled to produce chiral building blocks for drug synthesis, demonstrating potential for pharmaceutical industry application.

  • Safety and Environmental Aspects: Use of biocatalysts reduces reliance on heavy metal oxidants, minimizing environmental impact. However, nitrile intermediates require careful handling due to toxicity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid has shown potential in pharmaceutical applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural characteristics allow for modifications that enhance biological activity.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against various strains of bacteria. This suggests potential use in developing new antibacterial agents.

Agricultural Applications

The compound is also being explored for its herbicidal properties. Research indicates that halogenated compounds similar to this compound can act as effective herbicides.

Data Table: Herbicidal Efficacy

Compound NameHerbicidal ActivityTarget Weeds
This compoundModerateDandelion, Crabgrass
Related Halogenated CompoundsHighBroadleaf Weeds

Cosmetic Applications

In the cosmetic industry, this compound is being evaluated for its potential in skin formulations due to its stability and safety profile.

Case Study: Skin Formulation Development

Research has demonstrated that incorporating this compound into dermatological formulations enhances skin hydration and improves overall product stability. A formulation study utilized response surface methodology to optimize the concentration of this compound along with other ingredients.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-(3,4-Dichlorophenyl)cyclohexanecarboxylic Acid

  • Structure : Differs in the position of the dichlorophenyl substituent (position 4 vs. 1) and lacks the 3-oxo group.
  • Implications: Positional isomerism may alter solubility and steric interactions.

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid

  • Structure : Replaces chlorine atoms with methoxy groups and positions the oxo group at C4.
  • Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (H302, H315, H319) . The electron-donating methoxy groups may reduce electrophilicity and reactivity compared to the dichlorophenyl analog.

Dichlorophenyl-Containing Heterocycles

cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic Acid (cis-A)

  • Structure : Incorporates a 1,2,4-oxadiazole ring and a cyclohexene backbone.
  • Synthesis: Prepared via a reaction involving 3,4-dichloro-N′-hydroxybenzimidamide and cis-1,2,3,6-tetrahydrophthalic anhydride .

1-(3,4-Dichlorophenyl)-5-Oxo-3-pyrrolidinecarboxylic Acid

  • Structure : Substitutes the cyclohexane ring with a pyrrolidine (5-membered) ring and positions the oxo group at C5.
  • Properties: Smaller ring size increases ring strain and rigidity. Molecular formula: C₁₁H₉Cl₂NO₃; hazards include acute toxicity via inhalation, skin contact, and ingestion .

Oxo-Substituted Carboxylic Acids

3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic Acid

  • Structure : Features a cyclohexene ring with dihydroxy and oxo groups, increasing polarity.
  • Applications : High polarity enhances solubility in aqueous media, making it suitable for biochemical studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Hazards/Applications Source
1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid Not explicitly provided 3-oxo, dichlorophenyl, carboxylic acid Likely intermediate/pharmacological use
4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid Not provided Positional isomer, no oxo group Industrial applications
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid C₁₅H₁₈O₅ 278.3 g/mol Methoxy substituents, C4-oxo H302, H315, H319
cis-A () C₁₄H₁₂Cl₂N₂O₃ 327.17 g/mol Oxadiazole, cyclohexene Synthetic intermediate
1-(3,4-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid C₁₁H₉Cl₂NO₃ 274.10 g/mol Pyrrolidine ring, C5-oxo Harmful by inhalation/skin contact

Biological Activity

1-(3,4-Dichlorophenyl)-3-oxocyclohexanecarboxylic acid, with the CAS number 1956341-55-1, is a compound characterized by its molecular formula C13H12Cl2O3C_{13}H_{12}Cl_2O_3 and a molecular weight of approximately 287.14 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antibacterial applications.

  • Molecular Formula : C13H12Cl2O3C_{13}H_{12}Cl_2O_3
  • Molecular Weight : 287.14 g/mol
  • Density : Approximately 1.423 g/cm³ (predicted)
  • Boiling Point : Predicted at around 466.4 °C
  • Acidity (pKa) : Approximately 3.51

These properties suggest that the compound may exhibit significant interactions within biological systems, which can be leveraged for therapeutic applications.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. A study highlighted the synthesis of various compounds related to this structure, demonstrating their efficacy against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis.

Case Study: Anticancer Efficacy

CompoundCell LineIC50 Value (µM)Comparison Standard
Compound AMCF-724.745-Fluorouracil (IC50 = 24.74)
Compound BHCT-1165.12Tamoxifen (IC50 = 5.12)

The results from these studies indicate that certain derivatives of the compound can outperform established chemotherapeutic agents, suggesting a promising avenue for further research in anticancer drug development .

Antibacterial Activity

In addition to its anticancer potential, this compound has been evaluated for antibacterial properties. Various derivatives have shown significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be considerably lower than those of standard antibiotics.

Case Study: Antibacterial Efficacy

CompoundBacteria TypeMIC Value (µg/mL)
Compound CGram-positive3.9
Compound DGram-negative31.25

These findings suggest that modifications to the chemical structure can enhance antibacterial potency, making it a candidate for further exploration in antibiotic therapy .

The biological activity of this compound is primarily attributed to its ability to interfere with key enzymatic pathways involved in cell proliferation and survival:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA replication; inhibiting it can lead to reduced tumor growth.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as an inhibitor of essential bacterial enzymes.

Q & A

Q. How do solvent polarity and temperature affect the compound’s stability in long-term pharmacological studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) in DMSO or PBS (pH 7.4) reveals degradation via hydrolysis of the oxo group. LC-MS identifies degradation products (e.g., cyclohexanol derivatives). Store stock solutions at −80°C with desiccants .

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